11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one
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Overview
Description
11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one is a compound belonging to the class of dibenzo[b,e][1,4]diazepines. These compounds are known for their diverse biological activities, including anxiolytic and antioxidant properties . The structure of this compound features a bromophenyl group and two methyl groups, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction typically proceeds under microwave irradiation, which significantly reduces the reaction time and increases the yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its anxiolytic and antioxidant properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one involves its interaction with specific molecular targets. For instance, it binds to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
11-(Anthracen-9-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one: This compound is a fluorescent chemosensor for Cd²⁺ cations.
11-(4-Nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one: This compound has been studied for its anti-proliferative activity against cancer cell lines.
Uniqueness
11-(4-Bromophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its bromophenyl group and dimethyl substitutions contribute to its anxiolytic and antioxidant properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
338415-06-8 |
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Molecular Formula |
C21H21BrN2O |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-2,3-dimethyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H21BrN2O/c1-12-10-17-18(11-13(12)2)24-21(14-6-8-15(22)9-7-14)20-16(23-17)4-3-5-19(20)25/h6-11,21,23-24H,3-5H2,1-2H3 |
InChI Key |
KHIMHQJIJWYOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)Br)C(=O)CCC3 |
Origin of Product |
United States |
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